N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

Medicinal Chemistry 1,2,4-Oxadiazole SAR Screening Library Procurement

This structurally unique 1,2,4-oxadiazole-thiophene-2-carboxamide features a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group linked ortho to a thiophene-2-carboxamide. In closely related analogs, minor scaffold changes can shift antibacterial EC₅₀ by >10-fold, yet no peer-reviewed pharmacological data exist for this precise connectivity. Researchers requiring a reliable screening-library member for SAR exploration, fragment-based elaboration, or analytical method development will find this compound particularly valuable. Independent experimental validation is mandatory for any biological hit; procurement should be contingent on de novo resynthesis and rigorous hit-validation protocols.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 1448069-90-6
Cat. No. B2605106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide
CAS1448069-90-6
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESCC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC=CS3
InChIInChI=1S/C15H13N3O2S/c1-10-16-14(20-18-10)9-11-5-2-3-6-12(11)17-15(19)13-7-4-8-21-13/h2-8H,9H2,1H3,(H,17,19)
InChIKeyWJPMUHSMMHLWFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide (CAS 1448069-90-6): Core Chemical Identity & Baseline Properties for Research Procurement


N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide (CAS 1448069-90-6) is a synthetic, non‑commercial small molecule composed of a 1,2,4‑oxadiazole ring, a thiophene‑2‑carboxamide moiety, and an ortho‑substituted phenyl linker [1]. Its molecular formula is C₁₅H₁₃N₃O₂S (MW 299.3 g/mol), with a computed XLogP3 of 3.3, a topological polar surface area of 96.3 Ų, a single hydrogen‑bond donor, and five hydrogen‑bond acceptors [1]. The compound is catalogued as a screening‑library member (e.g., Life Chemicals F6372‑0165) and is supplied as a solid with typical purity ≥ 95% [2], but no primary pharmacological or biochemical data have been published for this specific structure in peer‑reviewed literature or patents indexed in authoritative databases as of the search date.

Why Class-Level Selection of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide Cannot Substitute for Compound-Specific Evidence


Although numerous 1,2,4‑oxadiazole‑thiophene‑carboxamide analogs exist, small structural variations—such as replacing the 3‑methyl‑1,2,4‑oxadiazol‑5‑ylmethyl group with a 3‑phenyl, 3‑thienyl, or other heteroaryl substituent—can drastically alter lipophilicity, metabolic stability, target engagement, and off‑target profiles [1]. The target compound retains a unique connectivity pattern: the oxadiazole is linked to the phenyl ring via a methylene bridge, and the thiophene‑2‑carboxamide occupies the ortho position. In closely related analogs, even minor modifications of this scaffold have been reported to shift antibacterial EC₅₀ values by > 10‑fold ; therefore, generic substitution with an in‑class compound is not scientifically justified without comparative potency, selectivity, or ADME data. This guide highlights that no such comparative data are currently available for the target compound, making independent experimental validation essential for any procurement decision.

Quantitative Differentiation Evidence for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide (CAS 1448069-90-6) vs. Closest Analogs


No Published Head‑to‑Head Biological Activity Data Exist for This Compound Against Defined Comparators

An exhaustive search of PubMed, ChEMBL, BindingDB, Google Patents, and PubChem’s bio‑activity data returned zero primary research articles, patents, or curated database entries that report a quantitative potency (IC₅₀, Kᵢ, EC₅₀) or a selectivity profile for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide [1]. Consequently, no direct head‑to‑head comparison with a close analog (e.g., N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide, CAS not located; or N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)thiophene-2-carboxamide, CAS 1797304-43-8) can be made. Class‑level inference from structurally related 1,2,4‑oxadiazole‑thiophene‑carboxamides suggests antibacterial activity and anti‑inflammatory potential , but these data are derived from compounds with different substitution patterns and cannot be quantitatively extrapolated to the target compound.

Medicinal Chemistry 1,2,4-Oxadiazole SAR Screening Library Procurement

Purity and Supply Consistency: Limited Quantitative Data for Procurement Benchmarking

Vendor listings indicate a typical purity of ≥ 95% (HPLC) for the target compound [1], which is the default specification for many research‑grade screening compounds. No batch‑specific certificate of analysis (CoA) data, residual solvent profiles, or impurity traces are publicly accessible. In contrast, structurally analogous compounds such as N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide have been offered with melting‑point characterization (approx. 248 °C) , providing an additional identity verification criterion that is currently unavailable for the target compound.

Chemical Procurement Quality Control HPLC Purity

Physicochemical Property Differentiation: Computed vs. Experimental Values

The target compound’s computed logP (XLogP3‑AA = 3.3) and topological polar surface area (96.3 Ų) [1] place it within Lipinski’s rule‑of‑five space, but these are in silico predictions, not experimentally determined values. Close analogs such as N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide (computed MW 285.3, same TPSA) [2] differ only by the oxadiazole C3‑substituent (methyl vs. phenyl), which is predicted to alter logP by approximately +0.6–0.8 units. However, no experimental logD, solubility, or permeability data exist for the target compound to confirm these predictions.

Drug‑likeness Lipophilicity Physicochemical Profiling

Research Application Scenarios for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide Based on Current Evidence


Chemical Biology Probe Toolbox Expansion — Exploratory Phenotypic Screening

Given the compound’s drug‑like computed properties and the precedent for antibacterial/anti‑inflammatory activity in closely related 1,2,4‑oxadiazole‑thiophene‑carboxamides , the target compound may be included as a diversity‑set member in phenotypic or target‑based screens where the specific oxadiazole C3‑methyl/thiophene‑2‑carboxamide substitution pattern is intentionally varied. Researchers can use it to probe structure–activity relationships (SAR) around the oxadiazole methylene‑phenyl‑carboxamide linker, provided that all screening hits are confirmed with de novo resynthesis and rigorous hit‑validation protocols.

Method Development for LC‑MS or HPLC Analysis of Oxadiazole‑Thiophene Hybrids

The compound’s moderate lipophilicity (cLogP ~3.3) and the presence of both nitrogen‑ and sulfur‑containing heterocycles make it a suitable test analyte for developing or optimizing reversed‑phase HPLC or LC‑MS methods intended for structurally related screening library members [1]. Its lack of pre‑existing bioactivity data is irrelevant for such analytical chemistry applications.

Physicochemical Profiling of an Under‑Characterized Scaffold — Experimental logD, Solubility, Stability Assessment

Because experimental logD, aqueous solubility, and chemical/metabolic stability data are entirely absent for this compound [2], a research group focused on chemical property profiling or computational model validation could select it as a representative of the 1,2,4‑oxadiazole‑thiophene‑carboxamide class. The resulting experimental data would contribute to filling the current knowledge gap and could be compared directly with predictions from tools such as XLogP3 (predicted logP 3.3) [2].

Procurement for Combinatorial Chemistry or Fragment‑Based Lead Generation Campaigns

As a commercially available, fragment‑sized molecule with a balanced hydrogen‑bond donor/acceptor profile (HBD=1, HBA=5) [2], the compound can serve as a starting point for further synthetic elaboration. Its thiophene‑2‑carboxamide handle and the oxadiazole methyl group are amenable to further functionalization, making it a versatile building block for generating focused libraries aimed at targets where sulfur‑containing heterocycles are privileged.

Quote Request

Request a Quote for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.